N-1,3-benzodioxol-5-yl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide
Description
N-1,3-benzodioxol-5-yl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities
Properties
Molecular Formula |
C17H17N5O3 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide |
InChI |
InChI=1S/C17H17N5O3/c1-10-13(11(2)21-22-8-18-20-17(10)22)4-6-16(23)19-12-3-5-14-15(7-12)25-9-24-14/h3,5,7-8H,4,6,9H2,1-2H3,(H,19,23) |
InChI Key |
FDHZIWKPLKUSFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide typically involves multiple steps, including the formation of the benzodioxole and triazolopyridazine rings, followed by their coupling to form the final product. One common synthetic route involves:
Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Formation of Triazolopyridazine Ring: The triazolopyridazine ring can be synthesized via cyclization reactions involving appropriate precursors such as hydrazine derivatives and diketones.
Coupling Reaction: The benzodioxole and triazolopyridazine intermediates are then coupled using a suitable linker, such as a propanamide group, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-1,3-benzodioxol-5-yl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-1,3-benzodioxol-5-yl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is , with a molecular weight of approximately 339.3 g/mol. The compound features a complex structure that includes a benzodioxole moiety and a triazolo-pyridazine fragment, which are known to contribute to biological activity.
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have highlighted the potential of compounds similar to this compound in targeting cancer cells. For example, derivatives with similar structures have shown significant activity against various cancer cell lines such as K562 and MCF-7. The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation .
- Antimicrobial Properties :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Evaluation
A study on a series of triazole derivatives demonstrated that modifications similar to those found in this compound led to enhanced cytotoxicity against cancer cells. The research utilized both in vitro assays and molecular modeling to predict interactions with target proteins involved in cell cycle regulation .
Case Study 2: Antimicrobial Assessment
Research into related compounds indicated promising results against Staphylococcus aureus and Escherichia coli. The incorporation of the benzodioxole moiety was crucial for enhancing the antimicrobial efficacy of these compounds .
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate enzyme activity, inhibit protein-protein interactions, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)acetamide
- 6-(benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one
- 2-propenal, 3-(1,3-benzodioxol-5-yl)-
Uniqueness
N-1,3-benzodioxol-5-yl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is unique due to its combination of a benzodioxole moiety and a triazolopyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-1,3-benzodioxol-5-yl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure comprising a benzodioxole moiety linked to a triazolopyridazine derivative via a propanamide functional group. The presence of these specific structural elements is believed to contribute to its biological efficacy.
Antimicrobial Properties
Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant antimicrobial activities. For instance, compounds similar in structure to this compound have shown effectiveness against various bacterial strains. In vitro assays demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anti-inflammatory Effects
The anti-inflammatory properties of benzodioxole derivatives have been documented in several studies. For example, compounds with similar scaffolds have been shown to inhibit pro-inflammatory cytokines in cell cultures. This activity is particularly relevant in the context of chronic inflammatory diseases where modulation of cytokine production can lead to therapeutic benefits .
Anticancer Activity
Preliminary data suggest that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. The mechanism appears to involve the modulation of key proteins involved in cell cycle regulation and apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR of N-1,3-benzodioxol-5-yl derivatives is crucial for optimizing their biological activity. Research has focused on the impact of various substituents on the benzodioxole and triazolopyridazine rings. For example:
- Substituent Variations : Modifications at the 6 and 8 positions of the triazolo ring significantly affect potency and selectivity for specific biological targets.
- Linker Length : The propanamide linker plays a critical role in maintaining the spatial orientation necessary for receptor binding and subsequent biological activity.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Antimicrobial Efficacy : In one study involving a series of benzodioxole derivatives, researchers reported that modifications led to enhanced antibacterial activity against resistant strains of Staphylococcus aureus .
- Cancer Cell Line Studies : Another investigation assessed the effects of related compounds on breast cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis when treated with certain derivatives .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
